1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride
CAS No.: 109194-13-0
Cat. No.: VC8457846
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109194-13-0 |
|---|---|
| Molecular Formula | C15H14ClNO |
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | 1-benzofuran-2-yl(phenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H13NO.ClH/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14;/h1-10,15H,16H2;1H |
| Standard InChI Key | NMEZLAOJMVUUEP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s molecular formula is C₁₅H₁₄ClNO, with a molecular weight of 259.73 g/mol . Its IUPAC name, 1-benzofuran-2-yl(phenyl)methanamine hydrochloride, reflects a benzofuran moiety (a fused benzene and furan ring) linked to a phenyl group via a methanamine backbone, protonated as a hydrochloride salt. The benzofuran scaffold is critical for its bioactivity, enabling interactions with aromatic and heterocyclic targets.
Key Structural Features:
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Benzofuran core: Provides electron-rich regions for π-π stacking and hydrogen bonding.
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Phenyl group: Enhances lipophilicity, influencing membrane permeability.
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Amine hydrochloride: Improves solubility and stabilizes the compound for storage .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄ClNO | |
| Molecular Weight | 259.73 g/mol | |
| Appearance | White to off-white powder | |
| Storage Temperature | +4°C | |
| Hazard Statements | H302, H315, H319, H335 |
The compound’s logP (partition coefficient) and solubility profile remain uncharacterized in public datasets, highlighting a gap in preclinical data.
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves a nucleophilic substitution reaction between 2-bromo-1-benzofuran and phenylmethanamine in the presence of potassium carbonate (K₂CO₃) as a base, using dimethylformamide (DMF) as a solvent. Industrial-scale production employs continuous flow reactors to optimize yield and reduce reaction times.
Reaction Scheme:
Purification and Quality Control
Post-synthesis, the crude product is purified via recrystallization from ethanol, achieving >95% purity. Analytical methods such as HPLC and NMR (¹H, ¹³C) confirm structural integrity, while mass spectrometry verifies molecular weight .
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies indicate moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC ~50 μg/mL) and fungi (Candida albicans, MIC ~100 μg/mL). The mechanism may involve disruption of microbial cell membranes via hydrophobic interactions with the benzofuran ring.
Anticancer Activity
Applications and Future Research Directions
Current Uses
Primarily employed as a research chemical in:
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Antimicrobial drug discovery.
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Antioxidant additive studies in polymer science.
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Lead optimization for oncology therapeutics.
Knowledge Gaps and Opportunities
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies are absent.
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In Vivo Efficacy: No animal models validate its anticancer or antimicrobial claims.
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Structural Analogues: Modifying the phenyl or benzofuran substituents could enhance potency or reduce toxicity.
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